molecular formula C18H18N6O2S B12176252 N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12176252
M. Wt: 382.4 g/mol
InChI Key: OEYWWXHXTKMAQE-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and a tetrazole ring, which is often used in medicinal chemistry for its bioisosteric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the benzothiophene core, followed by the introduction of the tetrazole ring and the acetylamino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, could be explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential medicinal properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and tetrazole-containing molecules. Examples include:

    Benzothiophene-2-carboxamide: A simpler benzothiophene derivative with potential biological activity.

    Tetrazole-5-carboxamide: A tetrazole-containing compound with similar bioisosteric properties.

Uniqueness

What sets N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is the combination of the benzothiophene core and the tetrazole ring, along with the acetylamino group. This unique structure can confer specific biological activities and properties that are not found in simpler or less complex molecules.

Properties

Molecular Formula

C18H18N6O2S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H18N6O2S/c1-11(25)20-12-6-8-13(9-7-12)21-17(26)16-14-4-2-3-5-15(14)27-18(16)24-10-19-22-23-24/h6-10H,2-5H2,1H3,(H,20,25)(H,21,26)

InChI Key

OEYWWXHXTKMAQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4

Origin of Product

United States

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